N'-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide
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Overview
Description
N’-[(E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 306756-43-4
Molecular Weight: 469.57 g/mol
This compound belongs to the class of acetohydrazides and contains both an aromatic hydrazide group and a naphthylamine moiety
Chemical Reactions Analysis
Reactions::
Condensation Reaction: Formation of the hydrazone linkage between the aldehyde group (from the 3-allyl-2-hydroxyphenyl moiety) and the hydrazide group.
Substitution Reactions: Possible substitution reactions at the naphthylamine ring.
Oxidation/Reduction Reactions: Depending on the functional groups, it may undergo redox reactions.
Hydrazine hydrate: Used for hydrazone formation.
Aldehydes or Ketones: Reacted with hydrazine to form the hydrazone.
Acids/Bases: May be used for pH adjustments during reactions.
Major Products:: The major product is the target compound itself, N’-[(E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide.
Scientific Research Applications
Medicinal Chemistry: Investigating its potential as an anticancer agent.
Biological Studies: Assessing its impact on cellular processes.
Materials Science: Exploring its use in material synthesis.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
While detailed comparisons are scarce, N’-[(E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include other acetohydrazides and hydrazones.
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C22H21N3O2/c1-2-7-17-10-5-11-18(22(17)27)14-24-25-21(26)15-23-20-13-6-9-16-8-3-4-12-19(16)20/h2-6,8-14,23,27H,1,7,15H2,(H,25,26)/b24-14+ |
InChI Key |
KLKTZJFZTOJGSK-ZVHZXABRSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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